molecular formula C20H18N2O3S B299563 N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-naphthalenesulfonamide

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-naphthalenesulfonamide

Cat. No. B299563
M. Wt: 366.4 g/mol
InChI Key: PQGYICWXTGQUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-naphthalenesulfonamide, also known as SU6656, is a selective inhibitor of Src family kinases. It has been extensively studied for its potential applications in cancer treatment and other scientific research fields.

Mechanism of Action

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-naphthalenesulfonamide works by binding to the ATP-binding site of Src family kinases, preventing their activation and subsequent downstream signaling pathways. This leads to inhibition of cell growth and migration, as well as induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-naphthalenesulfonamide can inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and colon cancer. It has also been shown to have anti-inflammatory effects and can inhibit bone resorption in osteoporosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-naphthalenesulfonamide in lab experiments is its high selectivity for Src family kinases, which allows for more precise targeting of specific cellular processes. However, its relatively low potency and solubility can limit its effectiveness in certain experimental settings.

Future Directions

1. Further studies to investigate the potential applications of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-naphthalenesulfonamide in cancer treatment, particularly in combination with other targeted therapies.
2. Development of more potent and selective inhibitors of Src family kinases.
3. Exploration of the mechanisms underlying the anti-inflammatory and anti-osteoporotic effects of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-naphthalenesulfonamide.
4. Investigation of the potential use of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-naphthalenesulfonamide in other scientific research fields, such as neurobiology and cardiovascular diseases.

Synthesis Methods

The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-naphthalenesulfonamide involves several steps, including the reaction of 1-naphthalenesulfonyl chloride with 2-aminoindole, followed by acetylation and reduction. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-naphthalenesulfonamide has been widely used in scientific research for its ability to selectively inhibit Src family kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and migration. It has been shown to have potential applications in cancer treatment, osteoporosis, and cardiovascular diseases.

properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)naphthalene-1-sulfonamide

InChI

InChI=1S/C20H18N2O3S/c1-14(23)22-12-11-16-13-17(9-10-19(16)22)21-26(24,25)20-8-4-6-15-5-2-3-7-18(15)20/h2-10,13,21H,11-12H2,1H3

InChI Key

PQGYICWXTGQUIX-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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